molecular formula C26H25N3O4 B11429516 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11429516
M. Wt: 443.5 g/mol
InChI Key: FOXNTTCNKQEXDZ-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an imidazolidinone ring, methoxyphenyl, and methylbenzyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methylbenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides or through Friedel-Crafts alkylation.

    Acetylation: The final step involves the acetylation of the intermediate compound with phenylacetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-methylacetamide
  • 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-ethylacetamide

Uniqueness

The uniqueness of 2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O4/c1-18-11-13-19(14-12-18)17-28-23(16-24(30)27-20-7-4-3-5-8-20)25(31)29(26(28)32)21-9-6-10-22(15-21)33-2/h3-15,23H,16-17H2,1-2H3,(H,27,30)

InChI Key

FOXNTTCNKQEXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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